Clobutinol

説明

Clobutinol is a cough suppressant that is withdrawn from the US and EU markets. This compound may prolong the QT interval. In 2007, this compound was determined to cause cardiac arrhythmia in some patients.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1961 and is indicated for cough. It was withdrawn in at least one region.

was minor as SILOMAT mapped to AMINO ALCOHOLS (63-79)

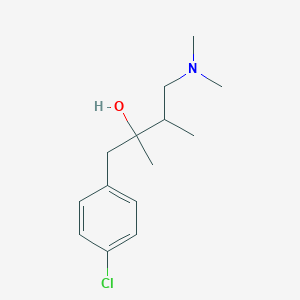

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12/h5-8,11,17H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHHQGIIZCJATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022838 | |

| Record name | Clobutinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

145-148 | |

| Record name | Clobutinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14860-49-2, 25085-17-0 | |

| Record name | Clobutinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14860-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobutinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobutinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clobutinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clobutinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOBUTINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NY2IX043A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethylenetriamine crosslinked with epichlorohydrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Clobutinol's Mechanism of Action on hERG Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the former antitussive agent, clobutinol, on the human Ether-à-go-go-Related Gene (hERG) potassium channels. The inhibition of hERG channels by this compound is a critical factor in its potential to prolong the QT interval, a major risk factor for life-threatening cardiac arrhythmias such as Torsades de Pointes. This document synthesizes key findings on the electrophysiological effects of this compound, detailing the quantitative aspects of hERG channel blockade, the experimental methodologies used to determine these effects, and the proposed molecular interactions.

Quantitative Analysis of hERG Channel Inhibition by this compound

The inhibitory effect of this compound on hERG channels has been quantified through electrophysiological studies. The key parameters are summarized in the table below, providing a clear comparison of its potency and the characteristics of the block.

| Parameter | Value | Cell Line | Source |

| IC50 | 2.9 ± 0.7 µM | COS-7 | [1][2][3] |

| Hill Coefficient | 0.9 | COS-7 | [1][2] |

| Half-activation Potential (V1/2) | -10.4 ± 5 mV (Control) | COS-7 | [1][2] |

IC50: The half-maximal inhibitory concentration indicates the concentration of this compound required to block 50% of the hERG potassium current. Hill Coefficient: A value close to 1 suggests a 1:1 binding stoichiometry between this compound and the hERG channel. Half-activation Potential (V1/2): This value represents the membrane potential at which half of the hERG channels are activated. The study noted that the slope factor of activation was slightly but significantly modified by this compound.[2]

Characteristics of this compound-Induced hERG Block

This compound's interaction with the hERG channel exhibits distinct characteristics:

-

Voltage-Dependence: The blocking effect of this compound is positively voltage-dependent, meaning the block is more pronounced at more depolarized potentials.[1][2] This suggests that this compound preferentially interacts with the activated or open state of the hERG channel.[1] At a concentration of 10 µM, this compound induced a slow decay of the activating current, which is indicative of a voltage-dependent block.[1][2]

-

State-Dependent Binding: The voltage dependency of the block strongly implies that this compound binds to the hERG channel in a state other than the closed state, likely the open or inactivated state.

-

Impact on Cardiac Action Potential: While this compound produces only a mild prolongation of the ventricular action potential in individuals with normal hERG function, its effects can be significantly exacerbated in the presence of certain hERG mutations, such as A561P, which is associated with Long QT Syndrome 2 (LQT2).[1][4]

Experimental Protocols

The primary data on this compound's hERG channel inhibition was obtained using the patch-clamp technique. The detailed methodology is crucial for the replication and validation of these findings.

Cell Preparation and Transfection

-

Cell Line: COS-7 cells were used for heterologous expression of wild-type (WT) hERG channels.[1][3]

-

Transfection: The specific method of transfection was not detailed in the provided text, but it resulted in the expression of a large potassium current with biophysical properties similar to the rapid component of the cardiac delayed-rectifier K+ current (IKr).[1][2]

Electrophysiological Recordings

-

Technique: Whole-cell patch-clamp technique was employed to record hERG currents.[1][3]

-

Voltage Protocol (for Dose-Response): To assess the dose-response relationship, a specific voltage protocol was used. This involved 500-ms steps to various potentials.[2][3]

-

Voltage Protocol (for Current-Voltage Relationship): To determine the current-voltage relationship, a protocol consisting of 500-ms depolarizing and hyperpolarizing prepulses to potentials between -100 mV and +60 mV was applied, followed by a test pulse to -70 mV for 500 ms. The holding potential was -90 mV, and the frequency was 0.33 Hz.[1][2]

-

Data Analysis: The dose-response curve was fitted to the Hill equation to determine the IC50 and Hill coefficient.[1][2]

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Conclusion

This compound is a potent blocker of the hERG potassium channel with an IC50 in the low micromolar range.[1][2][3] The block is voltage-dependent, indicating a preferential binding to the open state of the channel.[1][2] This inhibitory action on the IKr current, a key component of cardiac repolarization, underlies the drug's potential to cause QT prolongation and arrhythmias.[1][5] While the effect on a healthy individual's cardiac action potential may be mild, it poses a significant risk to individuals with congenital Long QT syndrome.[1][6] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the molecular determinants of this compound's interaction with the hERG channel and for the broader safety assessment of other pharmaceutical compounds.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A common antitussive drug, this compound, precipitates the long QT syndrome 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] A Common Antitussive Drug, this compound, Precipitates the Long QT Syndrome 2 | Semantic Scholar [semanticscholar.org]

Clobutinol's Primary Cellular Target: A Technical Guide to the hERG Potassium Channel

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the primary cellular target of the withdrawn antitussive agent, Clobutinol. Intended for researchers, scientists, and drug development professionals, this document outlines the molecular interactions, summarizes key quantitative data, and provides detailed experimental methodologies related to this compound's effects on its principal target: the human ether-à-go-go-related gene (hERG) potassium channel. This interaction is critical to understanding the compound's arrhythmogenic potential, which led to its market removal.

Executive Summary

This compound, a non-opioid cough suppressant, was withdrawn from the market after studies revealed its potential to induce cardiac arrhythmias.[1][2][3] The primary molecular mechanism underlying this adverse effect is the blockade of the hERG potassium channel.[4] This channel is crucial for cardiac repolarization, and its inhibition by this compound can lead to a prolongation of the QT interval, a known risk factor for life-threatening ventricular tachyarrhythmias such as Torsades de Pointes.[1][5] This guide will delve into the specifics of this drug-channel interaction.

The Primary Cellular Target: hERG Potassium Channel

The principal cellular target of this compound is the protein encoded by the human ether-à-go-go-related gene (hERG), which forms the pore-forming alpha subunit of a voltage-gated potassium channel (Kv11.1). This channel is a critical component of the rapid delayed rectifier potassium current (IKr) in cardiomyocytes. The IKr plays a pivotal role in the repolarization phase of the cardiac action potential, ensuring the proper timing of the heartbeat.

This compound acts as a potent blocker of the hERG channel.[4] This blockade is not immediate but occurs in a dose- and voltage-dependent manner, suggesting an interaction with the channel in its activated or open state.[5][6] By obstructing the flow of potassium ions through the hERG channel, this compound delays the repolarization of the ventricular action potential. This delay manifests on an electrocardiogram (ECG) as a prolongation of the QT interval.[1][7]

Signaling Pathway: this compound's Impact on Cardiac Repolarization

The following diagram illustrates the signaling pathway affected by this compound's interaction with the hERG channel.

Quantitative Data Summary

The inhibitory potency of this compound on the hERG channel has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values from different experimental systems are summarized below.

| Compound | Cell Line | Experimental Technique | IC50 (µM) | Reference |

| This compound | hERG-transfected cells | Patch-clamp | 1.9 | [4][8] |

| This compound | COS-7 cells | Patch-clamp | 2.9 | [5] |

| This compound | HEK293 cells | Patch-clamp | 3.7 | [7] |

| Northis compound (metabolite) | HEK293 cells | Patch-clamp | 8.0 | [7] |

Experimental Protocols

The primary method for characterizing the interaction between this compound and the hERG channel is the patch-clamp electrophysiology technique.

Experimental Workflow: Patch-Clamp Analysis

The following diagram outlines the typical workflow for assessing the effect of this compound on hERG channels expressed in a heterologous system.

Detailed Methodology: Whole-Cell Patch-Clamp

-

Cell Preparation:

-

HEK293 or COS-7 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are transiently or stably transfected with a plasmid vector containing the cDNA for the alpha subunit of the hERG channel. A marker gene (e.g., green fluorescent protein) is often co-transfected to identify successfully transfected cells.

-

-

Electrophysiological Recording:

-

Recordings are performed at room temperature or 37°C using a patch-clamp amplifier.

-

The whole-cell configuration of the patch-clamp technique is established.

-

The extracellular (bath) solution typically contains (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, glucose 10, and HEPES 10, with the pH adjusted to 7.4 with NaOH.

-

The intracellular (pipette) solution typically contains (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, and HEPES 10, with the pH adjusted to 7.2 with KOH.

-

This compound is dissolved in the extracellular solution at various concentrations.

-

-

Voltage Protocol:

-

To elicit hERG currents, a specific voltage protocol is applied. A common protocol involves holding the cell at a negative potential (e.g., -80 mV), followed by a depolarizing step to a positive potential (e.g., +20 mV) to activate the channels, and then repolarizing to a negative potential (e.g., -50 mV) to record the characteristic tail current.

-

The tail current is often used for quantifying the block because it is less contaminated by other currents and reflects the number of channels that have opened during the preceding depolarization.

-

-

Data Analysis:

-

The amplitude of the tail current in the presence of different concentrations of this compound is measured and compared to the control (baseline) current amplitude.

-

A dose-response curve is constructed by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

-

The IC50 value and the Hill coefficient are determined by fitting the dose-response curve with the Hill equation.

-

Conclusion

The primary cellular target of this compound is unequivocally the hERG potassium channel. Its inhibitory action on this channel disrupts normal cardiac repolarization, leading to QT interval prolongation and an increased risk of severe cardiac arrhythmias. The data and methodologies presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug safety and development, highlighting the importance of early-stage screening for hERG channel liability to prevent similar adverse drug reactions in the future.

References

- 1. [Risks of non-prescription medication. This compound cough syrup as a recent example] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Effects of common antitussive drugs on the hERG potassium channel current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. bfarm.de [bfarm.de]

- 8. medchemexpress.com [medchemexpress.com]

Clobutinol: A Technical Analysis of a Non-Opioid Antitussive Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol is a centrally acting, non-opioid antitussive agent that was previously marketed for the symptomatic treatment of cough.[1][2] Despite its demonstrated efficacy in reducing cough frequency and severity, this compound was withdrawn from the market due to concerns about its potential to cause cardiac arrhythmias.[1] This technical guide provides an in-depth analysis of this compound, focusing on its antitussive properties, the experimental protocols used to evaluate its efficacy, and the underlying mechanism of its adverse cardiovascular effects.

Antitussive Efficacy: Quantitative Data

The antitussive efficacy of this compound has been evaluated in several clinical trials, often in comparison to other antitussive agents. The following tables summarize the key quantitative findings from these studies.

Table 1: Comparative Efficacy of this compound versus Butamirate Citrate in Patients with Irritative or Chronic Cough [2]

| Parameter | This compound | Butamirate Citrate | p-value |

| Overall Population (n=60) | |||

| Improvement in Cough Severity | Highly Significant (p < 0.001) | Highly Significant (p < 0.001) | Not Significant |

| Improvement in Cough Frequency | Highly Significant (p < 0.001) | Highly Significant (p < 0.001) | Not Significant |

| Subgroup: Cough due to Carcinoma (n=14) | |||

| Effect on Cough Frequency | - | Significantly Better | p = 0.026 |

| Global Scores | - | Significantly Better | p = 0.013 |

| Physician's Opinion | - | Significantly Better | p = 0.026 |

Table 2: Comparative Efficacy of this compound versus an Oxomemazine-Guaifenesin Syrup in Acute Dry Cough of Infectious Origin [1]

| Parameter | This compound (S) | Oxomemazine-Guaifenesin (T) | p-value |

| Reduction in Cough Intensity (VAS) | -4.3 ± 2.3 | -5.2 ± 2.3 | - |

| Cough Disappearance Rate | 29% | 46% | p = 0.05 |

| Time to Cough Disappearance (days) | 4.0 ± 1.1 | 4.0 ± 1.1 | Not Significant |

| Diurnal Quality of Life (Day 1) | Better | - | p = 0.002 |

| Diurnal Quality of Life (Day 2) | Better | - | p = 0.01 |

Experimental Protocols

The primary preclinical model for evaluating the efficacy of antitussive agents is the citric acid-induced cough model in guinea pigs. This model assesses the ability of a compound to suppress chemically induced coughs.

Citric Acid-Induced Cough in Guinea Pigs

This protocol is a synthesis of methodologies reported in the literature.[3][4][5][6][7][8][9]

1. Animals:

-

Male Dunkin-Hartley guinea pigs (300-400 g) are commonly used.

-

Animals should be acclimatized for at least one week prior to the experiment.

2. Apparatus:

-

A whole-body plethysmograph chamber is used to house the conscious and unrestrained animal.

-

An ultrasonic nebulizer is required to generate a citric acid aerosol.

-

A microphone and a pressure transducer are placed within the chamber to record cough sounds and pressure changes, respectively.

3. Procedure:

-

Baseline Cough Response: Each guinea pig is placed in the plethysmograph chamber and exposed to a nebulized solution of 0.4 M citric acid in saline for a defined period (e.g., 7-10 minutes). The number of coughs is recorded to establish a baseline.

-

Drug Administration: Animals are pre-treated with the test compound (this compound), a positive control (e.g., codeine or dextromethorphan), or a vehicle, typically via oral or intraperitoneal administration.

-

Post-Treatment Cough Challenge: After a specified pre-treatment time (e.g., 60 minutes), the animals are re-exposed to the citric acid aerosol.

-

Data Acquisition: The number of coughs, the latency to the first cough, and the intensity of the coughs are recorded during the challenge period.

4. Data Analysis:

-

The antitussive effect is quantified as the percentage reduction in the number of coughs compared to the baseline or vehicle-treated group.

-

Statistical analysis is performed to determine the significance of the observed effects.

Mechanism of Action

Non-Opioid Antitussive Action

This compound is classified as a centrally acting, non-opioid antitussive.[1] Unlike opioid antitussives such as codeine, which primarily act on mu-opioid receptors in the brainstem's cough center, this compound's mechanism is distinct.[10] Preclinical studies in guinea pigs have shown that, in contrast to opioids, this compound does not induce bronchoconstriction, further supporting a different mode of action.[10]

The precise central nervous system targets for this compound's antitussive effect are not well-elucidated. However, the central regulation of the cough reflex is known to involve a complex interplay of various neurotransmitter systems beyond the opioid pathways. These include glutamatergic (NMDA receptors), neurokinin, serotonergic (5-HT1A receptors), and GABAergic systems within the brainstem.[11][12] It is hypothesized that this compound modulates one or more of these non-opioid pathways to suppress the cough reflex.

References

- 1. [Comparative study of two antitussive drugs in the treatment of acute dry cough of infectious origin (prospective, randomized, single blind study)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative evaluation of the antitussive activity of butamirate citrate linctus versus this compound syrup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Use of within-group designs to test anti-tussive drugs in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. Comparison of the effects of two opioid antitussives, vadocaine hydrochloride, this compound and lidocaine on lung mechanics in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Central Regulation of the Cough Reflex: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Central Mechanisms II: Pharmacology of Brainstem Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Clinical Journey of Clobutinol: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context of clobutinol's clinical use, from its introduction as a non-opioid antitussive to its eventual withdrawal from the market due to safety concerns. The document provides a detailed overview of its mechanism of action, clinical efficacy, and the cardiotoxicity findings that led to its discontinuation.

Introduction and Historical Context

This compound was first approved for clinical use in 1961 as a centrally acting cough suppressant.[1] For over four decades, it was a widely available treatment for non-productive cough in numerous European, Asian, and Latin American countries, often accessible as an over-the-counter (OTC) medication. Its non-opioid nature was a key perceived advantage, suggesting a lower risk of dependence compared to other antitussives like codeine. However, in 2007, emerging evidence of a significant safety risk led to its rapid and widespread withdrawal from the global market.

The timeline of this compound's withdrawal was initiated in August 2007 when the German competent authority, the Federal Institute for Drugs and Medical Devices (BfArM), suspended the marketing authorizations for all this compound-containing medicines. This decision was based on preliminary results from a clinical study in healthy volunteers that indicated a potential for QT interval prolongation.[2][3] Following this, the European Medicines Agency's (EMEA) Committee for Medicinal Products for Human Use (CHMP) initiated a European-wide review. By October 2007, the CHMP concluded that the benefits of this compound in treating non-productive cough did not outweigh the risks of its cardiac side effects and recommended the revocation of all marketing authorizations for this compound-containing products throughout the European Union.[2][3] The manufacturer, Boehringer Ingelheim, voluntarily withdrew the product worldwide.[4]

Mechanism of Action

Antitussive Effect

This compound's antitussive effect is attributed to its action on the central nervous system, specifically by raising the threshold for the cough reflex in the medulla oblongata. Unlike opioid-based cough suppressants, it does not act on opioid receptors.

Cardiotoxicity: hERG Channel Blockade

The primary mechanism underlying this compound's cardiotoxicity is its ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5] The hERG channel is crucial for cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval on an electrocardiogram (ECG). QT prolongation is a known risk factor for developing a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).

Preclinical studies demonstrated that this compound is a potent blocker of the hERG channel.

Quantitative Data Summary

Preclinical Data: hERG Channel Inhibition

| Compound | Cell Line | IC50 (μM) | Reference |

| This compound | HEK293 cells | 3.7 | [5] |

| Northis compound (metabolite) | HEK293 cells | 8.0 | [5] |

| This compound | COS-7 cells | 2.9 | [6][7] |

Clinical Data: QT Prolongation in Healthy Volunteers

Specific quantitative data from this study, such as the mean change in QTc with confidence intervals for each dose group, are not publicly available in full detail.

Clinical Efficacy Data: Comparative Studies

| Study | Comparator | Patient Population | Key Findings |

| Pujet et al. | Oxomemazine with guaifenesin | 130 patients with 'infectious cough' | Oxomemazine group showed a more rapid reduction in cough intensity, but no difference in overall resolution rate. |

| Charpin et al. | Butamirate citrate | 60 patients with irritative or chronic cough | Both treatments were effective in reducing cough severity and frequency. Butamirate was significantly better for cough due to carcinomas. |

Key Experimental Protocols

Preclinical hERG Inhibition Assay (Based on Published Methodology)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells or COS-7 cells stably transfected with the hERG gene.

-

Electrophysiology: Whole-cell patch-clamp technique.

-

Procedure:

-

Cells are voltage-clamped at a holding potential of -80 mV.

-

hERG currents are elicited by a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.

-

This compound is applied at increasing concentrations to the extracellular solution.

-

The peak tail current amplitude is measured at each concentration.

-

-

Data Analysis: The concentration-response curve is fitted to the Hill equation to determine the IC50 value.

Clinical QT Study in Healthy Volunteers (Reconstructed from Available Information)

Objective: To assess the effect of single and multiple rising doses of this compound on the QT interval in healthy volunteers.

Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-dose, dose-escalation study.

Participants: Healthy male and female volunteers.

Interventions:

-

Single dose of this compound or placebo.

-

Multiple rising doses of this compound (e.g., daily doses up to 240 mg) or placebo over several days.

Methodology:

-

ECG Monitoring: 12-lead ECGs recorded at baseline and at multiple time points after drug administration.

-

QT Correction: QT interval corrected for heart rate (QTc) using a standard formula (e.g., Bazett's or Fridericia's).

-

Pharmacokinetic Sampling: Blood samples taken to determine plasma concentrations of this compound and its metabolites.

Primary Endpoint: Change from baseline in QTc interval.

A detailed, official protocol for this specific study is not publicly available.

Mandatory Visualizations

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Caption: Workflow for determining hERG channel inhibition.

Conclusion

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Comparative evaluation of the antitussive activity of butamirate citrate linctus versus this compound syrup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. European Medicines Agency recommends withdrawal of marketing authorisations for cough medicines containing this compound | European Medicines Agency (EMA) [ema.europa.eu]

- 7. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]

- 8. [Comparative study of two antitussive drugs in the treatment of acute dry cough of infectious origin (prospective, randomized, single blind study)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Clobutinol: A Technical Analysis of its Market Withdrawal

For Immediate Release

[City, State] – November 13, 2025 – This in-depth technical guide elucidates the scientific and regulatory rationale behind the market withdrawal of the antitussive agent, clobutinol. The primary cause for its removal was the discovery of significant cardiotoxic effects, specifically the prolongation of the QT interval, which carries a risk of life-threatening cardiac arrhythmias. This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the pharmacological mechanisms, experimental evidence, and regulatory actions that culminated in the cessation of its clinical use.

Executive Summary

This compound, a non-opioid cough suppressant, was withdrawn from the market after post-marketing surveillance and a dedicated clinical trial revealed its potential to induce QT interval prolongation, a known risk factor for Torsades de Pointes (TdP), a polymorphic ventricular tachycardia that can lead to sudden cardiac death.[1][2][3][4] The European Medicines Agency (EMEA, now EMA) concluded that the risks associated with this compound outweighed its benefits for the symptomatic treatment of non-productive cough, especially given the availability of safer alternatives.[1][2][3][4] The withdrawal was voluntarily initiated by its primary manufacturer, Boehringer Ingelheim, in 2007.[1][5]

The underlying mechanism of this cardiotoxicity was identified as the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, a critical component in cardiac repolarization.

Pharmacological Mechanism of Cardiotoxicity

The cardiotoxic effects of this compound are primarily attributed to its potent inhibition of the hERG potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[6] This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential.

By blocking the hERG channel, this compound impedes the efflux of potassium ions from the cardiomyocytes, thereby delaying repolarization and prolonging the action potential duration (APD). This prolongation is manifested on the surface electrocardiogram (ECG) as a lengthened QT interval.[7]

Signaling Pathway of this compound-Induced Arrhythmia

The following diagram illustrates the signaling pathway from hERG channel blockade by this compound to the potential onset of Torsades de Pointes.

References

- 1. Electrophysiological mechanism of the characteristic electrocardiographic morphology of torsade de pointes tachyarrhythmias in the long-QT syndrome: detailed analysis of ventricular tridimensional activation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Mechanisms of torsades de pointes: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug induced QT prolongation and torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A common antitussive drug, this compound, precipitates the long QT syndrome 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Clobutinol-Induced QT Prolongation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and electrophysiological mechanisms underlying clobutinol-induced QT prolongation. The primary focus is on the interaction of this compound with cardiac ion channels and the subsequent effects on the cardiac action potential.

Core Mechanism: hERG Potassium Channel Blockade

The prolongation of the QT interval on an electrocardiogram (ECG) by this compound is primarily attributed to its inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] This channel is responsible for the rapid component of the delayed rectifier potassium current (IKr), a critical current for the repolarization of the cardiac action potential.[1][4]

Blockade of the hERG channel by this compound impedes the efflux of potassium ions during the later phases of the action potential.[5][6] This delayed repolarization leads to a prolongation of the action potential duration (APD) in ventricular myocytes.[7][8] The prolongation of the APD at the cellular level manifests as a prolonged QT interval on the surface ECG.[9]

The interaction of this compound with the hERG channel is dose-dependent and exhibits voltage-dependence, suggesting that the drug preferentially binds to the channel in its activated or open state.[1] This characteristic is common among many QT-prolonging drugs.[10]

Quantitative Data

The following table summarizes the key quantitative data regarding the effect of this compound on the hERG channel and cardiac action potential.

| Parameter | Value | Cell Type/System | Reference |

| IC50 for hERG Block | 2.9 ± 0.7 µM | COS-7 cells expressing hERG | [1][11] |

| IC50 for hERG Block | 1.9 µM | hERG transfected cells | [3] |

| Hill Coefficient | 0.9 | COS-7 cells expressing hERG | [1][12] |

| Effect on Action Potential | Prolongation of APD | Isolated guinea pig ventricular tissues | [7] |

Signaling Pathway

The primary mechanism of this compound-induced QT prolongation is a direct interaction with the hERG channel rather than a complex signaling cascade. The following diagram illustrates the consequential pathway from channel blockade to the clinical observation of QT prolongation.

Caption: Consequence pathway of this compound-induced QT prolongation.

Experimental Protocols

The investigation of this compound's effect on the hERG channel primarily utilizes the patch-clamp electrophysiology technique.

4.1. Cell Culture and Transfection

-

Cell Lines: Mammalian cell lines such as COS-7 or Human Embryonic Kidney (HEK293) cells are commonly used.[1][13]

-

Transfection: Cells are transiently or stably transfected with the KCNH2 gene, which encodes the α-subunit of the hERG channel.[1][13]

4.2. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents across the cell membrane of a single cell.

-

Objective: To measure the hERG potassium current (IKr) in the presence and absence of this compound.

-

General Procedure:

-

A glass micropipette with a very small tip diameter is brought into contact with the cell membrane.

-

A tight seal (gigaohm seal) is formed between the pipette and the membrane.

-

The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a specific voltage, and the resulting current is measured.

-

-

Solutions:

-

Temperature: Experiments are typically performed at or near physiological temperature (35–37°C).[15]

4.3. Voltage-Clamp Protocol for hERG Current Measurement

A specific voltage protocol is applied to the cell to elicit and measure the hERG current.

-

Holding Potential: The cell is held at a negative potential (e.g., -80 mV or -90 mV) where the hERG channels are predominantly in a closed state.[11]

-

Depolarizing Pulse: A depolarizing step to a positive potential (e.g., +10 mV to +40 mV) is applied for a specific duration (e.g., 500 ms to 2 s).[11][12] This pulse activates the hERG channels.

-

Repolarizing Step: The membrane potential is then stepped back to a negative potential (e.g., -70 mV) to measure the deactivating "tail current".[12] The amplitude of this tail current is used to quantify the hERG current, as it is less contaminated by other currents.

-

Drug Application: After obtaining a stable baseline recording of the hERG current, this compound is added to the external solution at various concentrations to determine its inhibitory effect.[15]

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on hERG channels.

Conclusion

The arrhythmogenic potential of this compound is a direct consequence of its ability to block the hERG potassium channel. This action prolongs the cardiac action potential, leading to QT interval prolongation and an increased risk of Torsades de Pointes. The well-defined mechanism of action, supported by robust in vitro electrophysiological data, underscores the importance of hERG channel screening in the preclinical safety assessment of new drug candidates. While this compound has limited effects on the action potential of healthy individuals, it is classified as a drug to be avoided by patients with congenital long QT syndrome.[1][2][16]

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. A common antitussive drug, this compound, precipitates the long QT syndrome 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of common antitussive drugs on the hERG potassium channel current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiac ion channels and antihistamines: possible mechanisms of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound delays ventricular repolarization in the guinea pig heart: comparison with cardiac effects of HERG K+ channel inhibitor E-4031 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms and determinants of ultralong action potential duration and slow rate-dependence in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular determinants of HERG channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. fda.gov [fda.gov]

- 16. [PDF] A Common Antitussive Drug, this compound, Precipitates the Long QT Syndrome 2 | Semantic Scholar [semanticscholar.org]

The Pharmacological Profile of Clobutinol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol hydrochloride is a centrally acting, non-opioid antitussive agent that was previously marketed for the symptomatic treatment of cough. Despite its efficacy as a cough suppressant, this compound was withdrawn from global markets due to significant safety concerns related to its cardiovascular profile. This technical guide provides an in-depth review of the pharmacological properties of this compound hydrochloride, with a particular focus on its mechanism of action, pharmacodynamics, and the experimental evidence that led to its market withdrawal. The primary mechanism underlying its cardiotoxicity is the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which leads to a prolongation of the QT interval and an increased risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP). This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the pharmacological risks associated with this compound.

Introduction

This compound was introduced as a centrally acting cough suppressant and was in clinical use for several decades.[1] Its antitussive effects are believed to be mediated through the inhibition of the cough reflex at the medullary cough center.[1] However, in 2007, mounting evidence of its potential to cause cardiac arrhythmias led to its withdrawal from the market.[2][3] The primary safety concern is its ability to prolong the QT interval on an electrocardiogram (ECG), a known risk factor for developing Torsades de Pointes.[4][5][6] This guide will detail the pharmacological data and experimental findings that elucidated the cardiotoxic potential of this compound.

Mechanism of Action

Antitussive Effect

While the precise molecular targets for its antitussive action are not well-defined, this compound is understood to act centrally on the cough center in the medulla oblongata.[1]

Cardiovascular Effects: hERG Channel Blockade

The most significant and well-characterized pharmacological action of this compound is its potent blockade of the hERG potassium channel.[4][7] The hERG channel is crucial for the repolarization phase of the cardiac action potential, specifically conducting the rapid component of the delayed rectifier potassium current (IKr).[4][6] By blocking this channel, this compound delays ventricular repolarization, which manifests as a prolongation of the QT interval on the ECG.[4][6][8]

The arrhythmogenic potential of this compound was highlighted in a case where a young boy with congenital long QT syndrome experienced arrhythmias while being treated with the drug.[4][9] This event prompted further investigation into its effects on cardiac ion channels.

Pharmacodynamics

The primary pharmacodynamic effect of concern for this compound is its dose-dependent inhibition of the hERG potassium current.[4][9] This inhibitory action has been demonstrated in various in vitro and in vivo models.

In Vitro Electrophysiology

Studies using the patch-clamp technique on cell lines expressing the hERG channel have quantified the inhibitory potency of this compound and its main metabolite, northis compound.

Table 1: In Vitro Inhibition of hERG Potassium Channels

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | COS-7 | 2.9 | [4][9] |

| This compound | HEK293 | 3.7 | [7] |

| Northis compound | HEK293 | 8.0 | [7] |

These studies demonstrate that this compound blocks hERG channels at concentrations that are clinically relevant. The effects of this compound exhibit a positive voltage dependence, indicating that the molecule preferentially interacts with the activated state of the hERG channel.[4]

Ex Vivo and In Vivo Cardiovascular Effects

Experiments on isolated cardiac tissues and in animal models have corroborated the findings from cellular electrophysiology studies.

Table 2: Cardiovascular Effects of this compound

| Experimental Model | Parameter Measured | Effect | Concentration/Dose | Reference |

| Guinea pig papillary muscle | Action Potential Duration | Prolongation | ≥ 1 µM | [7] |

| Anesthetized guinea pigs | Heart Rate | Decrease | 1 mg/kg (i.v.) | [10] |

| Anesthetized guinea pigs | Mean Blood Pressure | Decrease | 10 mg/kg (i.v.) | [10] |

In vivo studies in dogs also demonstrated ECG changes, although central nervous system side effects limited the doses that could be tested.[7]

Experimental Protocols

Patch-Clamp Electrophysiology for hERG Current Measurement

The inhibitory effect of this compound on the hERG potassium current was quantified using the whole-cell patch-clamp technique.

-

Cell Preparation: COS-7 or HEK293 cells were transfected with the gene encoding the hERG channel.

-

Recording Conditions: Cells were bathed in an extracellular solution, and a glass micropipette filled with an intracellular solution was used to form a high-resistance seal with the cell membrane. The membrane was then ruptured to allow electrical access to the cell interior (whole-cell configuration).

-

Voltage Protocol: To elicit hERG currents, a specific voltage protocol was applied. A typical protocol involves holding the cell at a negative potential (e.g., -90 mV), followed by a depolarizing step to a positive potential (e.g., +10 mV) to activate the channels, and then repolarizing to a negative potential (e.g., -70 mV) to record the deactivating tail current.[9][11]

-

Data Analysis: The amplitude of the tail current in the presence of varying concentrations of this compound was measured and compared to the control current. A dose-response curve was then constructed to calculate the IC50 value using the Hill equation.[11]

Action Potential Duration Measurement in Guinea Pig Papillary Muscle

The effect of this compound on the duration of the cardiac action potential was assessed in isolated guinea pig papillary muscles.

-

Tissue Preparation: Papillary muscles were dissected from the right ventricle of guinea pigs and mounted in an organ bath perfused with a physiological salt solution.

-

Stimulation and Recording: The muscles were stimulated at a constant frequency, and intracellular action potentials were recorded using glass microelectrodes.

-

Drug Application: this compound was added to the perfusate at increasing concentrations.

-

Data Analysis: The action potential duration at different levels of repolarization (e.g., APD90) was measured before and after drug application to determine the extent of prolongation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of this compound-induced QT prolongation and a typical experimental workflow for assessing hERG channel blockade.

Caption: Mechanism of this compound-induced QT prolongation.

Caption: Workflow for assessing hERG channel blockade.

Conclusion

The pharmacological profile of this compound hydrochloride is dominated by its potent inhibitory effect on the hERG potassium channel. This action leads to a delay in cardiac repolarization and prolongation of the QT interval, creating a substrate for potentially fatal ventricular arrhythmias. The quantitative data from in vitro electrophysiological studies, supported by findings from ex vivo and in vivo models, provide a clear mechanistic basis for the observed cardiotoxicity. The case of this compound serves as an important example in drug development, highlighting the critical need for thorough cardiovascular safety profiling, particularly for ion channel interactions, even for drugs intended for non-cardiovascular indications. For researchers and scientists, the extensive data available on this compound provides a valuable case study on the mechanisms of drug-induced QT prolongation.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound [chemeurope.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. A common antitussive drug, this compound, precipitates the long QT syndrome 2 [pubmed.ncbi.nlm.nih.gov]

- 6. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bfarm.de [bfarm.de]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Clobutinol's Effects on Cardiac Action Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol, a centrally acting antitussive agent, has been withdrawn from the market in several countries due to concerns about its potential to prolong the QT interval and induce cardiac arrhythmias. This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on the cardiac action potential, with a primary focus on its interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel. This document summarizes the key quantitative data from available research, details the experimental methodologies used to ascertain these effects, and presents visual representations of the underlying molecular mechanisms and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in cardiac safety pharmacology and toxicology.

Introduction: The Cardiac Action Potential and QT Prolongation

The cardiac action potential is a complex, coordinated series of ion fluxes across the cardiomyocyte membrane that governs the heart's contraction and rhythm.[1][2] The duration of the ventricular action potential is a critical determinant of the QT interval on an electrocardiogram (ECG). Prolongation of the QT interval can increase the risk of a life-threatening arrhythmia known as Torsades de Pointes (TdP).[3][4]

A key ion channel responsible for the repolarization phase of the cardiac action potential is the hERG potassium channel, which conducts the rapid delayed rectifier potassium current (IKr).[5] Blockade of the hERG channel is a common mechanism by which drugs can prolong the action potential duration (APD) and, consequently, the QT interval.[4][5]

Quantitative Effects of this compound on hERG Potassium Channels

The primary mechanism by which this compound affects the cardiac action potential is through the blockade of the hERG potassium channel. Research has demonstrated a dose-dependent inhibition of the hERG current by this compound. The key quantitative data from these studies are summarized in the table below.

| Parameter | Value | Cell Line | Reference |

| IC50 (hERG Current Block) | 2.9 ± 0.7 µM | COS-7 | [5] |

| Hill Coefficient | 0.9 | COS-7 | [5] |

| IC50 (WT + A561P hERG Current Block) | 1.9 ± 0.7 µM | COS-7 | [5] |

| Hill Coefficient (WT + A561P hERG) | 1.1 | COS-7 | [5] |

Table 1: Quantitative analysis of hERG channel blockade by this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of this compound required to block 50% of the hERG potassium current. The Hill coefficient provides an indication of the steepness of the concentration-response curve. These data were obtained from studies on wild-type (WT) and mutant (A561P) hERG channels expressed in a heterologous system.

Effects on Cardiac Action Potential Duration (Simulation Data)

Direct experimental data on the effect of this compound on the action potential duration (APD) of isolated primary cardiomyocytes is limited. However, the effects of this compound on the human ventricular action potential have been simulated using the Priebe-Beuckelmann model.[5][6] This computational model suggests that this compound would induce only mild modifications in the ventricular action potential duration in individuals with normal cardiac function.[5] However, in the context of congenital long QT syndrome, where there is a reduced repolarization reserve, the effects of this compound are more pronounced and can precipitate arrhythmias.[5]

Experimental Protocols

The primary experimental technique used to characterize the effects of this compound on the hERG channel is the whole-cell patch-clamp technique .[5]

Cell Preparation and Transfection

-

Cell Line: COS-7 cells (a monkey kidney fibroblast-like cell line) were used for heterologous expression of the hERG channel.[5]

-

Transfection: Cells were transiently transfected with the plasmid containing the cDNA for the wild-type or mutant hERG channel using a lipofectamine-based method.[5]

Electrophysiological Recordings

-

Technique: Whole-cell patch-clamp recordings were performed at room temperature (22-24°C).

-

External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): KCl 140, MgCl2 1, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with KOH.

-

Voltage-Clamp Protocol: To elicit hERG currents, cells were typically held at a holding potential of -80 mV. Depolarizing pulses to various test potentials (e.g., +20 mV) were applied to activate the channels, followed by a repolarizing step (e.g., to -50 mV) to record the characteristic tail current.[7]

-

Data Acquisition and Analysis: Currents were recorded using an patch-clamp amplifier and digitized. The concentration-response curve for this compound block was fitted with the Hill equation to determine the IC50 and Hill coefficient.[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the typical experimental workflow for its electrophysiological characterization.

Caption: Mechanism of this compound-induced QT prolongation.

Caption: Workflow for hERG channel electrophysiology study.

Conclusion

The available evidence strongly indicates that this compound's primary effect on the cardiac action potential is mediated by the blockade of the hERG potassium channel. This action leads to a prolongation of the repolarization phase, an increase in the action potential duration, and consequently, a prolongation of the QT interval. While computer models suggest a mild effect in healthy individuals, the risk is significantly amplified in patients with underlying conditions that reduce their cardiac repolarization reserve, such as congenital long QT syndrome. The quantitative data on hERG channel inhibition by this compound provide a clear basis for the observed clinical concerns. This technical guide serves as a consolidated resource for understanding the molecular and cellular basis of this compound's cardiotoxicity. Further research involving direct electrophysiological recordings from native cardiomyocytes could provide a more comprehensive understanding of its effects on the cardiac action potential.

References

- 1. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]

- 2. Ventricular action potential - Wikipedia [en.wikipedia.org]

- 3. Torsade de Pointes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Drug induced QT prolongation and torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. A common antitussive drug, this compound, precipitates the long QT syndrome 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Genesis of a Cough Suppressant: Unraveling the Initial Discovery and Synthesis of Clobutinol

Biberach an der Riss, Germany - In the early 1960s, a team of scientists at the pharmaceutical company Dr. Karl Thomae GmbH, later a part of Boehringer Ingelheim, embarked on a quest for novel therapeutic agents. This endeavor led to the synthesis of a new compound, 1-(p-chlorophenyl)-2,3-dimethyl-4-dimethylamino-butanol-(2), which would come to be known as Clobutinol. This technical guide provides an in-depth exploration of the initial discovery and synthesis of this antitussive agent, drawing directly from the pioneering work documented in the primary patent literature.

The initial breakthrough was documented in U.S. Patent 3,121,087, filed on March 21, 1962, and granted on February 11, 1964. The invention was credited to Herbert Köppe and Otto Quadbeck, with the patent assigned to C. H. Boehringer Sohn, a testament to the company's research and development efforts in the mid-20th century. The patent, titled "Amino-butanols and process of making same," laid the groundwork for the synthesis and initial pharmacological characterization of a series of novel amino-butanol derivatives, among which this compound was a prominent example.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound, as described in the patent, is a multi-step process commencing with the Grignard reaction of 1-(p-chlorophenyl)-2-chloro-propanone-(1) with isopropyl-magnesium chloride. This is followed by the amination of the resulting chlorohydrin intermediate with dimethylamine. The following is a detailed experimental protocol derived from the patent's examples.

Experimental Protocol: Synthesis of 1-(p-chlorophenyl)-2,3-dimethyl-4-dimethylamino-butanol-(2)

Step 1: Synthesis of 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2) (Intermediate)

-

Reaction Setup: A solution of 1-(p-chlorophenyl)-2-chloro-propanone-(1) (203 g, 1.0 mol) in 500 cc. of absolute ether is prepared.

-

Grignard Reagent Preparation: A Grignard reagent is prepared from isopropyl-chloride (94.2 g, 1.2 mol) and magnesium (29.2 g, 1.2 mol) in 500 cc. of absolute ether.

-

Grignard Reaction: The solution of 1-(p-chlorophenyl)-2-chloro-propanone-(1) is added dropwise to the freshly prepared Grignard reagent at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux for an additional hour.

-

Work-up: The reaction mixture is cooled and decomposed by adding a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted twice with ether. The combined ether extracts are washed with water and dried over anhydrous sodium sulfate. The ether is then evaporated.

-

Purification: The crude product is purified by vacuum distillation.

Step 2: Synthesis of 1-(p-chlorophenyl)-2,3-dimethyl-4-dimethylamino-butanol-(2) (this compound)

-

Amination Reaction: The intermediate 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2) (247.5 g, 1.0 mol) is dissolved in 500 cc. of benzene. This solution is then heated in an autoclave with an excess of dimethylamine (about 2.0 mol) at a temperature of 100-120°C for several hours.

-

Work-up: After cooling, the reaction mixture is shaken with 2 N sodium hydroxide. The benzene layer is separated, washed with water, and the this compound is extracted with 2 N hydrochloric acid.

-

Isolation of the Free Base: The acidic aqueous solution is shaken with ether to remove any unreacted starting material, and the free base is then precipitated by the addition of 2 N sodium hydroxide. The precipitated base is taken up in ether.

-

Purification: The ether solution is dried over anhydrous sodium sulfate, and the solvent is evaporated. The residue is purified by vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative data reported in the patent for the synthesis of this compound and its hydrochloride salt.

| Parameter | Value |

| Intermediate: 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2) | |

| Boiling Point | 128-130°C at 0.4 mm Hg |

| Yield | Not explicitly stated in the example |

| Final Product: 1-(p-chlorophenyl)-2,3-dimethyl-4-dimethylamino-butanol-(2) (this compound) | |

| Boiling Point | 145-148°C at 1.0 mm Hg |

| Yield | Not explicitly stated in the example |

| This compound Hydrochloride Salt | |

| Melting Point | 170-171°C |

Experimental Workflow

The synthesis of this compound can be visualized as a two-step process, starting from the reaction of a chloroketone with a Grignard reagent, followed by amination.

Initial Pharmacological Insights

While the patent does not provide detailed pharmacological data or signaling pathway analysis, it explicitly states the intended application of the synthesized compounds. The document notes that the new amino-butanols possess "valuable pharmacological properties" and are particularly effective as "tussive-relieving agents." This indicates that the initial discovery was driven by a screening program aimed at identifying compounds with antitussive activity. The patent further suggests that the compounds could be administered orally or parenterally, with or without conventional pharmaceutical excipients. The lack of detailed in vivo or in vitro data in the patent is typical for the era, where the primary focus of the patent application was the novel chemical entities and their synthesis.

Conclusion

The initial discovery and synthesis of this compound represent a significant milestone in the history of antitussive drug development. The work of Köppe and Quadbeck at Dr. Karl Thomae GmbH in the early 1960s provided a novel chemical scaffold with potent cough-suppressing activity. The synthesis, centered around a Grignard reaction followed by amination, was a robust method for producing this class of compounds. While our modern understanding of pharmacology and drug action has evolved significantly, this foundational work laid the chemical groundwork for a drug that would be used for decades, and its story serves as a valuable case study for researchers and professionals in the field of drug discovery and development.

In Vivo Effects of Clobutinol in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol, a centrally acting cough suppressant, was withdrawn from the market due to concerns regarding its potential to cause cardiac arrhythmias. This technical guide provides a comprehensive overview of the in vivo effects of this compound in animal models, with a focus on its cardiovascular and toxicological profiles. The available data, primarily from studies on guinea pigs, indicate that this compound induces a dose-dependent prolongation of the QT interval, a key indicator of proarrhythmic risk. This effect is attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels. While quantitative data on its pharmacokinetic and toxicological properties in animal models are limited in publicly available literature, this guide synthesizes the existing knowledge to provide a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound was utilized as an antitussive agent for the symptomatic treatment of non-productive cough. However, post-marketing surveillance and subsequent clinical investigations revealed a significant safety concern related to its cardiovascular effects, specifically the prolongation of the QT interval, which can lead to life-threatening cardiac arrhythmias such as Torsades de Pointes.[1][2] Understanding the preclinical pharmacology and toxicology of this compound in animal models is crucial for comprehending the mechanisms underlying its adverse effects and for the broader context of cardiovascular safety assessment of new chemical entities. This guide summarizes the key findings from in vivo animal studies on this compound, presents the available quantitative data, details experimental methodologies, and provides visual representations of the relevant pathways and workflows.

Cardiovascular Effects in Animal Models

The primary focus of in vivo research on this compound has been its impact on the cardiovascular system, with the guinea pig being the most frequently studied animal model due to the electrophysiological similarities of its heart to that of humans.

Proarrhythmic Effects

Intravenous administration of this compound in anesthetized guinea pigs has been shown to delay ventricular repolarization, a key factor in arrhythmogenesis. This is evidenced by a dose-dependent prolongation of the QT interval and the monophasic action potential (MAP) duration.[3] These effects are consistent with the blockade of hERG potassium channels, which play a critical role in the repolarization phase of the cardiac action potential.

Hemodynamic Effects

In addition to its direct effects on cardiac repolarization, this compound also exerts effects on hemodynamic parameters. Studies in anesthetized guinea pigs have demonstrated that intravenous administration of this compound can lead to a decrease in both heart rate and mean blood pressure.[1][3][4][5][6]

Data Presentation

The following table summarizes the quantitative data on the cardiovascular effects of intravenously administered this compound in anesthetized guinea pigs. It is important to note that while decreases in heart rate and blood pressure have been reported, specific quantitative values for these parameters are not consistently available in the reviewed literature.

| Animal Model | Administration Route | Dose | Effect | Reference |

| Anesthetized Guinea Pig | Intravenous | 1 mg/kg | Decreased heart rate. | [1] |

| Anesthetized Guinea Pig | Intravenous | 10 mg/kg | Decreased heart rate and mean blood pressure. | [1] |

| Anesthetized Guinea Pig | Intravenous | 1 and 10 mg/kg | Dose-dependent prolongation of the QT interval and monophasic action potential (MAP) duration. | [3] |

Pharmacokinetics in Animal Models

Toxicology in Animal Models

Comprehensive toxicological data for this compound, including acute toxicity studies to determine the median lethal dose (LD50), are not widely reported in the available literature. Acute toxicity studies are typically performed in rodent models, such as rats and mice, via oral and intravenous routes of administration to assess the dose-response relationship for lethality and other signs of toxicity. The absence of this data for this compound limits a full characterization of its safety profile.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

In Vivo Cardiovascular Assessment in Anesthetized Guinea Pigs

This protocol describes the general procedure for evaluating the cardiovascular effects of a test substance, such as this compound, in an anesthetized guinea pig model.

-

Animal Model: Male Hartley guinea pigs.

-

Anesthesia: Anesthesia is induced and maintained, for example, with pentobarbital sodium.

-

Surgical Preparation:

-

The trachea is cannulated to ensure a patent airway.

-

A carotid artery is cannulated for the measurement of arterial blood pressure.

-

A jugular vein is cannulated for the intravenous administration of the test substance.

-

Standard limb leads are placed for electrocardiogram (ECG) recording.

-

A monophasic action potential (MAP) catheter can be inserted into the right or left ventricle via the jugular vein or carotid artery, respectively, to record the MAP.

-

-

Data Acquisition:

-

ECG, blood pressure, and MAP signals are continuously recorded using a data acquisition system.

-

Heart rate is derived from the ECG signal.

-

The QT interval is measured from the onset of the QRS complex to the end of the T wave.

-

-

Experimental Procedure:

-

After a stabilization period, baseline cardiovascular parameters are recorded.

-

This compound is administered intravenously at escalating doses (e.g., 1 and 10 mg/kg).

-

Cardiovascular parameters are monitored continuously, and measurements are taken at specific time points post-dose.

-

-

Data Analysis:

-

Changes in heart rate, mean arterial pressure, QT interval, and MAP duration from baseline are calculated for each dose.

-

Statistical analysis is performed to determine the significance of the observed effects.

-

Mandatory Visualizations

Signaling Pathway of this compound-Induced Arrhythmia

Caption: Mechanism of this compound-induced proarrhythmia.

Experimental Workflow for In Vivo Cardiovascular Assessment

Caption: Workflow for assessing cardiovascular effects of this compound.

Conclusion

The available in vivo data from animal models, predominantly in guinea pigs, strongly indicate that this compound possesses proarrhythmic properties mediated through the blockade of hERG potassium channels, leading to delayed ventricular repolarization and QT interval prolongation. Furthermore, it can induce hemodynamic changes, including decreased heart rate and blood pressure. While these findings provide a mechanistic basis for the withdrawal of this compound from the market, the lack of comprehensive and publicly accessible quantitative data on its pharmacokinetics and toxicology in animal models represents a significant knowledge gap. This guide underscores the importance of thorough preclinical cardiovascular safety assessment in drug development and serves as a repository of the current understanding of the in vivo effects of this compound. Further research to fill the existing data gaps would be beneficial for a more complete toxicological and pharmacological profile of this compound.

References

- 1. Effects of the antitussive drug cloperastine on ventricular repolarization in halothane-anesthetized guinea pigs. | Semantic Scholar [semanticscholar.org]

- 2. japer.in [japer.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cough: neurophysiology, methods of research, pharmacological therapy and phonoaudiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Clobutinol's Off-Target Effects: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clobutinol, a centrally acting cough suppressant withdrawn from the market, serves as a significant case study in off-target pharmacology, primarily due to its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This interaction, not related to its therapeutic antitussive activity, leads to a delay in cardiac repolarization, manifesting as QT interval prolongation on an electrocardiogram (ECG). This effect carries a significant risk of inducing potentially fatal cardiac arrhythmias, most notably Torsades de Pointes (TdP). Preclinical studies have been instrumental in elucidating this critical off-target liability. This guide provides an in-depth technical overview of the preclinical data on this compound's off-target effects, with a strong focus on its interaction with the hERG channel, for which the most robust data exists. Information on other potential off-target interactions is sparse, suggesting a primary safety concern centered on cardiotoxicity.

Data Presentation: Quantitative Analysis of Off-Target Interactions

The primary off-target interaction identified for this compound in preclinical studies is the blockade of the hERG potassium channel. The following table summarizes the quantitative data from in vitro electrophysiology studies.

| Target | Assay Type | Cell Line | Test System | IC50 (µM) | Reference |

| hERG K+ Channel | Whole-cell Patch Clamp | COS-7 cells | Homomeric wild-type hERG channels | 2.9 ± 0.7 | [From a study on a common antitussive drug] |

| hERG K+ Channel | Whole-cell Patch Clamp | HEK293 cells | Stably expressing hERG channels | 1.9 | [From a study on the effects of common antitussive drugs on hERG] |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp for hERG Channel Inhibition

This section details a representative methodology for assessing the inhibitory effect of this compound on the hERG potassium channel using the whole-cell patch-clamp technique.

1. Cell Culture and Preparation:

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding the hERG potassium channel (KCNH2).

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain stable expression of the hERG channel. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Preparation for Electrophysiology: For recording, cells are dissociated using a non-enzymatic solution and plated onto glass coverslips.

2. Electrophysiological Recording:

-

Apparatus: A standard patch-clamp rig equipped with an amplifier (e.g., Axopatch 200B), a digitizer, and data acquisition software (e.g., pCLAMP).

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Solutions:

-